Home > Products > Screening Compounds P55325 > Felypressin Impurity D
Felypressin Impurity D -

Felypressin Impurity D

Catalog Number: EVT-242360
CAS Number:
Molecular Formula: C92H130N26O22S4
Molecular Weight: 2080.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An impurity of Felypressin. Felypressin is a Vasopressin 1 agonist, and will thus have effects at all Arginine vasopressin receptor 1As. It physiologically effects on vascular SMC's due to the form in which it is administered. Its receptors are found in various sites around the body. The major points include the CNS, Liver, Anterior Pituitary, Muscle (both vascular and non-vascular smooth muscle), and Platelets (CLAMP).
Overview

Felypressin Impurity D is a chemical compound associated with Felypressin, a synthetic vasopressin analog that functions as a vasoconstrictor. This impurity is significant in the pharmaceutical context, particularly concerning the synthesis and quality control of peptide drugs. Felypressin itself is utilized in clinical settings primarily for its effects on blood vessels, aiding in hemostasis during surgical procedures.

Source

Felypressin Impurity D is derived from the synthesis of Felypressin, which involves solid-phase peptide synthesis (SPPS) techniques. During this process, various impurities can arise, including Felypressin Impurity D, which can affect the purity and efficacy of the final product . The presence of impurities necessitates rigorous analytical methods to ensure the quality and safety of peptide-based pharmaceuticals.

Classification

Felypressin Impurity D is classified as a peptide impurity. It is chemically related to vasopressin and falls under the category of non-catecholamine vasoconstrictors. Understanding its classification helps in assessing its potential effects and implications in drug formulations.

Synthesis Analysis

Methods

The synthesis of Felypressin and its impurities typically employs solid-phase peptide synthesis (SPPS), specifically using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the stepwise addition of amino acids to a resin-bound peptide chain.

Technical Details

  1. Initial Resin Preparation: The process begins with loading an Fmoc-protected amino acid onto a resin, providing a stable starting point for further synthesis.
  2. Fmoc Deprotection: The Fmoc group is removed using a piperidine solution, enabling the introduction of the next amino acid.
  3. Coupling Reactions: Activated amino acids are coupled to the growing peptide chain using coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole).
  4. Cleavage and Purification: After completing the peptide chain, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate Felypressin and remove impurities, including Felypressin Impurity D .
Molecular Structure Analysis

Structure

Felypressin Impurity D has a molecular structure closely related to that of Felypressin itself. Its specific structural formula includes several functional groups characteristic of peptide compounds.

Data

  • Molecular Formula: C_42H_58N_10O_11S
  • Molecular Weight: Approximately 882.03 g/mol
  • Structural Features: The compound contains multiple amine groups and a cyclic structure typical of vasopressin analogs, contributing to its biological activity .
Chemical Reactions Analysis

Reactions

Felypressin Impurity D can participate in various chemical reactions typical of peptides, including hydrolysis and oxidation. These reactions can lead to further degradation or modification of the compound.

Technical Details

  • Hydrolysis: Peptides can undergo hydrolysis under acidic or basic conditions, potentially leading to fragmentations.
  • Oxidation: The presence of sulfur-containing residues may lead to oxidation reactions, which can alter the compound's properties and efficacy .
Mechanism of Action

Process

Felypressin acts primarily through vasopressin receptors (V1 receptors), leading to vasoconstriction and increased blood pressure. The mechanism involves binding to these receptors on vascular smooth muscle cells, triggering intracellular signaling pathways that result in muscle contraction.

Data

  • Receptor Interaction: Felypressin exhibits higher affinity for V1 receptors compared to V2 receptors.
  • Physiological Effects: It induces vasoconstriction, which is beneficial during surgical procedures by reducing blood loss .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored under controlled conditions.
  • Purity Requirements: Pharmaceutical applications require high purity levels (>98%) to ensure safety and efficacy .
Applications

Felypressin Impurity D is primarily relevant in pharmaceutical research and development, particularly concerning:

  • Quality Control: Monitoring impurities during peptide synthesis ensures compliance with regulatory standards.
  • Doping Control: Its characterization aids in identifying synthetic peptides used in doping scenarios within sports medicine .
  • Research Applications: Investigating its effects alongside other vasopressin analogs contributes to understanding cardiovascular pharmacology.
Introduction to Felypressin Impurity D in Pharmaceutical Contexts

Felypressin Impurity D (Chemical Name: Cyclo[H-Cyclo(Cys-Phe-Phe-Gln-Asn-Cys)]-Pro-Lys-Gly-NH₂) is a specified impurity in the synthesis of Felypressin, a non-catecholamine vasoconstrictor peptide analog of vasopressin. This impurity, characterized by the molecular formula C₉₂H₁₃₀N₂₆O₂₂S₄ and molecular weight of 2080.57 g/mol, exists as a white solid with >95% purity in reference standards [1] [4]. Structurally, it is identified as a dimeric conjugate formed through bis-disulfide linkages between cysteine residues of two Felypressin molecules, specifically classified as Bis(reduced felypressin)(1,1'),(6,6')-bis(disulfide) [4] [9]. The presence of this impurity in Felypressin drug substances reflects challenges in disulfide bridge formation during peptide synthesis, where oxidative folding processes can lead to intermolecular bonding rather than the desired intramolecular cyclization [1] [9]. Its identification and control are essential in pharmaceutical development due to potential impacts on the biological activity and stability of vasopressin-based therapeutics.

Table 1: Key Chemical Identifiers of Felypressin Impurity D

PropertySpecification
IUPAC Name(2S,2'S)-1,1'-((4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,24-diamino-7,36-bis(2-amino-2-oxoethyl)-10,33-bis(3-amino-3-oxopropyl)-13,16,27,30-tetrabenzyl-6,9,12,15,18,25,28,31,34,37-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,26,29,32,35,38-decaazacyclotetracontane-4,39-dicarbonyl)bis(N-((S)-6-amino-1-((2-amino-2-oxoethyl)amino)-1-oxohexan-2-yl)pyrrolidine-2-carboxamide)
Molecular FormulaC₉₂H₁₃₀N₂₆O₂₂S₄
Molecular Weight2080.44 g/mol
CAS NumberNot assigned
SynonymsFelypressin Dimer; Bis(reduced felypressin)(1,1'),(6,6')-bis(disulfide)
Structure TypeDimeric peptide with dual disulfide bridges

Role of Process-Related Impurities in Peptide Drug Development

Process-related impurities in peptide therapeutics like Felypressin arise intrinsically from synthesis, purification, and storage conditions. Felypressin Impurity D exemplifies a synthesis-derived dimeric impurity generated during the oxidative folding step, where improper disulfide pairing between cysteine residues (positions 1 and 6 in Felypressin’s structure) leads to homodimer formation instead of monomeric cyclization [1] [9]. This mispairing is attributed to:

  • High peptide concentration during oxidation, favoring intermolecular collisions
  • Suboptimal oxidation buffers (pH, temperature, redox agents)
  • Insufficiently protected cysteine residues during solid-phase synthesis

The dimerization effectively doubles the molecular weight (from ~1040 Da to ~2080 Da) and alters the tertiary structure, potentially masking the active site responsible for vasopressin V1a receptor binding [5] [10]. Unlike degradation impurities formed during storage, process-related impurities like Impurity D are controllable through synthetic optimization, including orthogonal cysteine protection strategies, controlled oxidation kinetics, and chromatographic purification [4] [9]. In peptide drug development, controlling such impurities is critical because they serve as markers of process consistency and can influence drug stability, efficacy, and immunogenicity, even at low concentrations (<0.5%) [1].

Regulatory Significance of Impurity Profiling in Vasopressin Analogues

Regulatory frameworks (ICH Q3A, Q3B, Q6A) mandate identification, qualification, and control of impurities exceeding threshold levels (e.g., 0.10% for drug substances). For complex peptides like Felypressin, Impurity D is classified as a specified identified impurity requiring stringent monitoring due to its structural relationship to the active pharmaceutical ingredient (API) [4] [7]. The European Pharmacopoeia (EP) and manufacturers’ in-house specifications typically set acceptance criteria for Impurity D at ≤0.5% in Felypressin API batches, reflecting its potential to compromise pharmacological activity through competitive receptor binding [4].

The structural complexity of dimeric impurities necessitates advanced analytical characterization. Regulatory submissions for Felypressin products must include:

  • Validated HPLC/LC-MS methods resolving Impurity D from API and other related peptides
  • NMR and HRMS data confirming its bis-disulfide structure
  • Batch analysis data demonstrating consistent control across manufacturing scales [1] [9]

Furthermore, vasopressin analogues are subject to heightened scrutiny due to their cardiovascular effects, making impurity profiles part of risk assessments for unintended vasoactivity. Impurity D’s dimeric structure may exhibit altered receptor binding kinetics at V1a receptors compared to monomeric Felypressin, though it remains pharmacologically distinct from catecholamine-based vasoconstrictors [5] [7].

Classification of Felypressin Impurity D Within Non-Catecholamine Vasoconstrictors

Non-catecholamine vasoconstrictors encompass peptides (e.g., vasopressin, terlipressin, Felypressin) and non-peptide molecules that induce vasoconstriction via non-adrenergic mechanisms. Felypressin Impurity D belongs to this category structurally but is pharmacologically distinct:

Table 2: Structural and Functional Classification of Felypressin Impurity D

CharacteristicFelypressin (API)Felypressin Impurity D
Chemical ClassNonapeptideDimeric peptide
Molecular Weight1040.22 Da2080.44–2080.57 Da
Disulfide BridgesOne intramolecular (Cys1-Cys6)Two intermolecular (Cys1-Cys6' and Cys1'-Cys6)
V1a Receptor BindingHigh-affinity agonist (primary activity)Presumed low affinity (steric hindrance)
Vasoconstrictor ActivityPotent (used in dental formulations)Not pharmacologically active
Regulatory StatusActive Pharmaceutical IngredientControlled process impurity

Structurally, Impurity D retains the core non-catecholamine scaffold of Felypressin, including its phenylalanine-rich sequence and cyclic disulfide motifs. However, its dimeric configuration introduces steric constraints that likely impede engagement with the vasopressin V1a receptor’s binding pocket, which requires a specific conformational presentation of the N-terminal cyclic moiety [5] [7] [10]. Unlike catecholamine impurities (e.g., adrenoceptor agonists), Impurity D lacks catechol groups and does not interact with adrenergic pathways, aligning it strictly with the peptide vasoconstrictor impurity class. Its classification underscores a key principle: process impurities in peptide drugs may share structural origins with APIs but diverge in biological function due to quaternary structural changes [1] [4] [9].

Properties

Product Name

Felypressin Impurity D

Molecular Formula

C92H130N26O22S4

Molecular Weight

2080.57

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.